1-Deuterioethenylbenzene

Catalog No.
S764225
CAS No.
1193-80-2
M.F
C8H8
M. Wt
105.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Deuterioethenylbenzene

CAS Number

1193-80-2

Product Name

1-Deuterioethenylbenzene

IUPAC Name

1-deuterioethenylbenzene

Molecular Formula

C8H8

Molecular Weight

105.15 g/mol

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D

InChI Key

PPBRXRYQALVLMV-VMNATFBRSA-N

SMILES

C=CC1=CC=CC=C1

Canonical SMILES

C=CC1=CC=CC=C1

Isomeric SMILES

[2H]C(=C)C1=CC=CC=C1

The exact mass of the compound 1-Deuterioethenylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Deuterioethenylbenzene, commonly known as styrene-α-d1, is a site-specifically labeled isotopologue of styrene featuring a single deuterium atom at the benzylic alpha position. Commercially supplied with an isotopic purity of ≥98 atom % D and stabilized with inhibitors such as hydroquinone to prevent auto-polymerization, this monomer is an established precursor for advanced materials and mechanistic chemistry [1]. Unlike fully deuterated or randomly labeled variants, its precise M+1 mass shift and targeted isotopic substitution make it a necessary baseline material for synthesizing alpha-deuterated polystyrene, isolating kinetic isotope effects (KIE) in polymer degradation, and serving as an unambiguous stereochemical probe in transition-metal catalysis[2].

Substituting 1-deuterioethenylbenzene with standard undeuterated styrene (CAS 100-42-5) fundamentally fails in mechanistic and degradation studies, as the undeuterated baseline cannot generate the primary kinetic isotope effect required to identify rate-limiting benzylic C-H bond cleavages [1]. Conversely, substituting with fully deuterated styrene-d8 (CAS 19361-62-7) is equally unviable for stereochemical tracing; while styrene-d8 provides complete 1H NMR silence, it eliminates the beta-proton signals necessary to observe scalar coupling and determine syn/anti addition geometries during catalytic functionalization[2]. Procurement of the exact α-d1 isotopologue is strictly necessary when researchers must isolate the benzylic position while retaining the NMR visibility of the terminal vinyl protons.

Kinetic Isotope Effect in Polymer Oxidative Degradation

In studies evaluating the thermal and oxidative degradation of polystyrene, the substitution of the alpha-hydrogen with deuterium provides critical mechanistic evidence. When comparing poly(α-deuterostyrene) synthesized from 1-deuterioethenylbenzene against standard polystyrene, researchers observed that the initial rate of oxidative degradation is slowed down by a factor of approximately 2 [1]. This primary kinetic isotope effect confirms that alpha-hydrogen abstraction is the rate-determining step in the polymer's oxidation pathway.

Evidence DimensionInitial rate of oxidative degradation
Target Compound DataRate reduced by a factor of ~2 (primary KIE)
Comparator Or BaselineStandard undeuterated polystyrene (baseline rate)
Quantified Difference~2-fold reduction in initial oxidation rate
ConditionsThermal oxidation conditions (e.g., 240–355 °C)

This quantitative KIE is essential for materials scientists designing oxidation-resistant polymers, justifying the procurement of the alpha-d1 monomer for stability benchmarking.

Spectroscopic Clarity for Catalytic Regioselectivity and Stereochemistry

1-Deuterioethenylbenzene is widely utilized as a benchmark substrate to evaluate the regioselectivity and stereospecificity of catalytic reactions such as hydroboration and olefin metathesis. Because the monomer possesses ≥98 atom % D isotopic purity at the alpha position, the complex 1H NMR multiplet typically observed at ~6.7 ppm for the alpha proton in standard styrene is completely suppressed [1]. This site-specific silencing removes scalar coupling to the beta protons, allowing for the unambiguous integration of downstream beta-proton signals—a capability completely lost if fully deuterated styrene-d8 is used.

Evidence Dimension1H NMR signal resolution at the benzylic position
Target Compound DataComplete suppression of the alpha-proton signal (≥98% D) while retaining beta-proton visibility
Comparator Or BaselineStandard styrene (complex alpha-beta scalar coupling) and Styrene-d8 (complete proton silence)
Quantified DifferenceElimination of alpha-beta 3J coupling interference
Conditions1H NMR monitoring of catalytic addition products

Procuring the alpha-d1 variant allows analytical chemists to accurately quantify Markovnikov vs. anti-Markovnikov addition ratios without the need for complex spectral deconvolution.

Isolation of Scalar Relaxation Mechanisms in Advanced NMR

In the development of long-lived nuclear singlet states for advanced NMR applications, the specific isotopic architecture of styrene-d1 enables the isolation of the Scalar Relaxation of the Second Kind (SR2K) mechanism. Compared to standard styrene, where the intra-pair dipole-dipole mechanism dominates and rapidly decays magnetization, the selective deuteration in styrene-d1 allows the singlet relaxation time constant (TS) to be extended significantly, with observed values approaching 30 seconds under specific spin-locking conditions[1].

Evidence DimensionNuclear singlet relaxation time (TS)
Target Compound DataTS approaching 30 seconds
Comparator Or BaselineStandard styrene (rapid dipole-dipole relaxation limit)
Quantified DifferenceSignificant extension of singlet lifetime via SR2K isolation
ConditionsSlow-fluctuation regime with 13C and 2H spin-locking RF fields

This specific relaxation behavior makes the compound a necessary model system for physicists and spectroscopists developing hyperpolarized NMR probes.

Mechanistic Probing in Transition-Metal Catalysis

1-Deuterioethenylbenzene is a highly specific precursor for investigating the mechanism, regioselectivity, and stereochemistry of catalytic olefin functionalizations, including hydroboration, hydroformylation, and epoxidation. Its specific alpha-deuteration allows researchers to track the exact fate of the benzylic carbon without the NMR signal overlap inherent to standard styrene or the complete signal loss of styrene-d8 [1].

Synthesis of Isotopically Labeled Polymer Standards

Industrial and academic materials science laboratories procure this monomer to synthesize poly(α-deuterostyrene). These labeled polymers are critical for studying thermal degradation kinetics, oxidative stability, and chain dynamics, as the primary kinetic isotope effect at the alpha position provides quantifiable data on degradation pathways [2].

Development of Long-Lived NMR Probes

Due to its unique spin-coupling network, styrene-α-d1 is utilized in fundamental NMR physics to study scalar relaxation of the second kind (SR2K). It serves as a highly specific model compound for researchers engineering long-lived nuclear singlet states, which have downstream applications in medical imaging and hyperpolarized NMR spectroscopy [3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(1-~2~H)Ethenylbenzene

Dates

Last modified: 08-15-2023

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